3,6-Diazabicyclo[3.1.1]heptane

Piperazine bioisostere Physicochemical properties Achiral scaffold

3,6-Diazabicyclo[3.1.1]heptane (3,6-DBH) is a bridged bicyclic diamine (C₅H₁₀N₂, MW 98.15) belonging to the diazabicycloheptane class. Its core structure positions two nitrogen atoms at the 3- and 6-positions of a [3.1.1] bicyclic framework, rendering it a conformationally constrained piperazine isostere.

Molecular Formula C5H10N2
Molecular Weight 98.15 g/mol
CAS No. 421554-68-9
Cat. No. B3266259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diazabicyclo[3.1.1]heptane
CAS421554-68-9
Molecular FormulaC5H10N2
Molecular Weight98.15 g/mol
Structural Identifiers
SMILESC1C2CNCC1N2
InChIInChI=1S/C5H10N2/c1-4-2-6-3-5(1)7-4/h4-7H,1-3H2
InChIKeyYVHBSYTYLQYTOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Diazabicyclo[3.1.1]heptane (CAS 421554-68-9): A Bridged Bicyclic Piperazine Isostere for Quantitative Scaffold Differentiation in CNS Drug Discovery


3,6-Diazabicyclo[3.1.1]heptane (3,6-DBH) is a bridged bicyclic diamine (C₅H₁₀N₂, MW 98.15) belonging to the diazabicycloheptane class [1]. Its core structure positions two nitrogen atoms at the 3- and 6-positions of a [3.1.1] bicyclic framework, rendering it a conformationally constrained piperazine isostere [2]. Unlike the flexible monocyclic piperazine ring, 3,6-DBH introduces defined bridgehead geometry while preserving comparable lipophilicity based on cLogP calculations of derived analogs [2]. The scaffold has been validated across multiple CNS-relevant target classes including neuronal nicotinic acetylcholine receptors (nAChRs), opioid receptors, and dopamine transporters [3][4].

Why 3,6-Diazabicyclo[3.1.1]heptane Cannot Be Interchanged with Piperazine or Other Bridged Diazabicycloalkanes: Physicochemical and Pharmacological Divergence


Bridged diazabicycloalkane scaffolds are not functionally interchangeable despite their shared piperazine lineage. The 3,6-DBH scaffold is uniquely achiral among commonly employed bridged piperazine isosteres, whereas 2,5-diazabicyclo[2.2.1]heptane, 3,8-diazabicyclo[3.2.1]octane (DBO), and other homologues are chiral, necessitating enantiomer separation and testing [1]. Furthermore, cLogP calculations on derived fluoroquinolone analogs demonstrate that 3,6-DBH maintains piperazine-like lipophilicity, while 3,8-DBO increases cLogP relative to piperazine—a divergence with direct consequences for ADME optimization [1]. Across target classes, the 3,6-DBH core confers distinct pharmacological signatures: μ-opioid receptor affinity in the low nanomolar range with exceptional μ/δ/κ selectivity that piperazine-based analogs fail to achieve [2], and α4β2 nAChR affinity extending into the picomolar range with selectivity ratios exceeding 20,000-fold over α7 [3]. These data demonstrate that scaffold selection within the diazabicycloalkane family is a quantitative, data-driven decision, not a qualitative substitution.

3,6-Diazabicyclo[3.1.1]heptane: Quantitative Comparator-Based Differentiation Evidence for Scientific Procurement Decisions


Achirality and Piperazine-Matched cLogP: Physicochemical Differentiation of 3,6-DBH from Chiral Bridged Piperazine Isosteres

The 3,6-DBH scaffold is achiral, eliminating the need for enantiomeric separation and paired enantiomer testing—a requirement for chiral bridged piperazine isosteres including 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH), 3,8-diazabicyclo[3.2.1]octane (3,8-DBO), and 3,9-diazabicyclo[3.3.1]nonane (3,9-DBN) [1]. In addition, cLogP calculations on fluoroquinolone-derived analogs show that 3,6-DBH maintains lipophilicity comparable to piperazine, whereas the corresponding 3,8-DBO analog exhibits increased cLogP relative to piperazine [1]. This dual advantage—achirality plus piperazine-matched lipophilicity—is not simultaneously offered by any other commonly employed bridged piperazine isostere [1].

Piperazine bioisostere Physicochemical properties Achiral scaffold cLogP Medicinal chemistry building blocks

α4β2 Neuronal Nicotinic Acetylcholine Receptor (nAChR) Affinity: Picomolar Potency and Exceptional α7 Selectivity of 3,6-DBH-Derived Ligands

3,6-DBH derivatives achieve picomolar binding affinity at the α4β2 nAChR subtype with selectivity ratios versus α7 exceeding four orders of magnitude. In the 2008 study by Murineddu et al., compound 4c (3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane) exhibited Ki = 0.023–0.056 nM at α4β2 with α7/α4β2 selectivity of 1,295-fold; compound 4d achieved α7/α4β2 = 23,300 [1]. In the 2015 optimization campaign, compound 3c displayed Ki = 11.17 pM at α4β2 with Ki = 17 μM at α7 (selectivity ratio > 1.5 × 10⁶) [2]. Further development yielded compound 43 (5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)-N-(2-fluorophenyl)nicotinamide) with α4β2 Ki = 10 pM and very high α7/α4β2 selectivity in the 2019 SAR consolidation study [3]. By comparison, the widely studied 3,8-DBO scaffold yielded compound DBO-83 with α4β2 Ki = 4.1 nM—approximately 400-fold weaker than the most potent 3,6-DBH derivatives .

nAChR α4β2 nicotinic receptor CNS receptor binding Selectivity ratio Nicotinic ligand

Dopamine Transporter (DAT) Inhibition: 3,6-DBH Scaffold Replacement of 3,8-DBO Improves DA Reuptake Inhibition Potency

In a direct head-to-head scaffold comparison, Loriga et al. (2007) replaced the 3,8-diazabicyclo[3.2.1]octane (DBO) core of lead compound 1 with the 3,6-DBH scaffold. The closest analog (compound 2a) demonstrated a Ki of 5.5 nM for inhibition of [³H]dopamine reuptake into rat striatal synaptosomes [1]. The lead compound 1, bearing the 3,8-DBO core, showed an uptake inhibition IC₅₀ of 40 ± 7 nM in the same assay system [1]. This represents an approximately 7.3-fold improvement in potency conferred solely by scaffold replacement, while maintaining the identical N3 and N6 substituent pharmacophores. The authors attributed this gain to the increased conformational rigidity of the 3,6-DBH system relative to the more flexible 3,8-DBO scaffold [1][2].

Dopamine transporter DAT inhibitor Cocaine pharmacotherapy Striatal synaptosomes Scaffold hopping

In Vivo CNS Penetration and Anti-Dyskinetic Efficacy: TC-8831 as a Precedented 3,6-DBH Clinical Candidate

The 3,6-DBH derivative TC-8831 (3-(cyclopropylcarbonyl)-3,6-diazabicyclo[3.1.1]heptane) represents the most advanced in vivo validation of the scaffold. In rat pharmacokinetic studies, TC-8831 demonstrated brain penetration with an average brain:plasma ratio of approximately 0.3 across time points from 0.5 to 4 hours post-dose [1]. In the MPTP-lesioned macaque model of Parkinson's disease, oral TC-8831 (0.03–0.3 mg/kg) reduced L-DOPA-induced dyskinesia (LID) severity, with the duration of 'bad' ON-time (ON-time with disabling dyskinesia) reduced by up to 62% at 0.1 mg/kg (median LID score 18 vs. 34 for vehicle, 1–3 h post-dose period) [2][3]. Critically, TC-8831 achieved anti-dyskinetic efficacy without reducing the anti-parkinsonian benefit of L-DOPA [2]. In vitro, TC-8831 displayed Ki values of 3.0 nM at α4β2 and 21 nM at α6/α3β2β3 nAChRs [1]. While direct comparator data for brain penetration or in vivo efficacy against alternative scaffolds are not published in head-to-head studies, TC-8831 provides class-level precedent that the 3,6-DBH scaffold supports CNS drug-like properties including metabolic stability across human, rat, dog, and monkey liver microsomes [1].

Brain penetration Parkinson's disease L-DOPA-induced dyskinesia MPTP macaque CNS pharmacokinetics

μ-Opioid Receptor Affinity and Selectivity: Nanomolar μ Binding with >250-Fold δ and >630-Fold κ Discrimination by 3,6-DBH Derivatives

Pinna et al. (2006) reported the first systematic evaluation of 3,6-DBH derivatives as opioid receptor ligands. Among the 3B isomeric series (6-arylpropenyl-3-propionyl-3,6-diazabicyclo[3.1.1]heptanes), compounds 3Bb, 3Bg, and 3Bh displayed high μ-opioid receptor affinity with Ki values of 2.7, 3.5, and 7.9 nM respectively, while showing negligible binding to δ receptors (Ki > 2,000 nM) and κ receptors (Ki > 5,000 nM) [1]. This translates to μ/δ selectivity of >254–741-fold and μ/κ selectivity of >633–1,852-fold. Critically, the introduction's background analysis established that the corresponding piperazine derivatives (lacking the endomethane bridge) exhibited markedly lower μ-affinity—a finding that directly motivated the investigation of the bridged 3,6-DBH scaffold [1]. The 3A isomeric series showed μ-affinity approximately two orders of magnitude lower than the 3B series, demonstrating that regiochemistry of substituent attachment on the 3,6-DBH core is a critical determinant of receptor engagement [1].

μ-Opioid receptor Opioid selectivity Analgesic scaffold GPCR ligand Receptor binding assay

Procurement-Relevant Application Scenarios for 3,6-Diazabicyclo[3.1.1]heptane: Where Quantitative Differentiation Drives Scaffold Selection


Piperazine Replacement in Lead Optimization: When Achirality and Matched Lipophilicity Are Non-Negotiable

Medicinal chemistry teams replacing a piperazine ring in a lead series face a critical scaffold selection decision. If the goal is to introduce conformational constraint to improve potency or selectivity without altering lipophilicity-driven ADME properties, 3,6-DBH is the only bridged piperazine isostere that simultaneously delivers achirality and piperazine-matched cLogP. Competing scaffolds such as 2,5-DBH and 3,8-DBO are chiral—requiring enantiomer resolution, paired testing, and doubling synthetic effort—while 3,8-DBO additionally increases cLogP relative to piperazine [1]. Procurement of 3,6-DBH (or its N-monoprotected intermediates such as 6-Boc-3,6-DBH) is therefore indicated when the target product profile demands scaffold rigidification with minimal perturbation of physicochemical parameters.

α4β2 nAChR Subtype-Selective Ligand Development for CNS Disorders

For programs targeting the α4β2 nAChR subtype—implicated in pain, cognitive impairment, and L-DOPA-induced dyskinesia in Parkinson's disease—3,6-DBH derivatives have demonstrated picomolar binding affinity (Ki = 10–11 pM) and α7/α4β2 selectivity exceeding 10⁶ [2][3]. The TC-8831 precedent further validates that the 3,6-DBH scaffold supports oral bioavailability, brain penetration (brain:plasma ≈ 0.3), and in vivo efficacy in a non-human primate disease model [4]. Procurement of 3,6-DBH-based intermediates is strategically warranted for CNS nAChR programs where α7-mediated off-target effects (e.g., autonomic or gastrointestinal) must be minimized through subtype-selective ligand design.

Dopamine Transporter Inhibitor Discovery for Cocaine Abuse Pharmacotherapy

The direct scaffold comparison by Loriga et al. (2007) established that replacing the 3,8-DBO core with 3,6-DBH in a DAT inhibitor series improved functional DA reuptake inhibition potency by approximately 7.3-fold (Ki = 5.5 nM vs. uptake IC₅₀ = 40 nM) [5]. This quantitative advantage supports procurement of 3,6-DBH as the preferred bicyclic diamine core for structure–activity relationship campaigns targeting the dopamine transporter. The scaffold's enhanced rigidity relative to 3,8-DBO is hypothesized to pre-organize the ligand into a DAT-competent conformation, and further SAR exploration of N3 and N6 substituents has been shown to modulate activity across a double-digit nanomolar range [5].

μ-Opioid Receptor Analgesic Programs Requiring High Subtype Selectivity

For opioid analgesic discovery programs seeking to dissociate μ-receptor-mediated analgesia from δ- and κ-mediated side effects, the 3,6-DBH scaffold has yielded compounds with μ Ki values as low as 2.7 nM, μ/δ selectivity of >740-fold, and μ/κ selectivity of >1,850-fold [6]. The significance of the bridged scaffold is underscored by the finding that the corresponding flexible piperazine analogs displayed markedly lower μ-affinity [6]. Procurement of 3,6-DBH or its N-protected derivatives is indicated when the research objective is to exploit the conformational constraint of the endomethane bridge to achieve μ-receptor engagement and subtype discrimination that unbridged piperazine-based ligands cannot replicate.

Quote Request

Request a Quote for 3,6-Diazabicyclo[3.1.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.